molecular formula C18H15NO5 B11055625 4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B11055625
M. Wt: 325.3 g/mol
InChI Key: MPFOSQIXUBFKPC-UHFFFAOYSA-N
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Description

4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a methoxy group, a benzodioxole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the benzodioxole and isoxazole rings. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the aromatic rings . Reaction conditions often include the use of bases like cesium carbonate and solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the isoxazole ring may produce an amine derivative .

Scientific Research Applications

4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to its combination of a methoxy group, benzodioxole ring, and isoxazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C18H15NO5/c1-20-13-5-3-11(4-6-13)17-14(9-19-24-17)12-7-15(21-2)18-16(8-12)22-10-23-18/h3-9H,10H2,1-2H3

InChI Key

MPFOSQIXUBFKPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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